4(3H)-Quinazolinone, 3-methyl-2-(2-oxo-2-(3-pyridinyl)ethyl)-
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Overview
Description
4(3H)-Quinazolinone, 3-methyl-2-(2-oxo-2-(3-pyridinyl)ethyl)- is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure with a methyl group at the 3-position and a 2-(2-oxo-2-(3-pyridinyl)ethyl) substituent. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-methyl-2-(2-oxo-2-(3-pyridinyl)ethyl)- typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-methylquinazolin-4(3H)-one with 2-(2-oxo-2-(3-pyridinyl)ethyl)amine in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-methyl-2-(2-oxo-2-(3-pyridinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinazolinone core or the pyridinyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while substitution reactions can introduce various substituents at specific positions on the molecule .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and microbial infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-methyl-2-(2-oxo-2-(3-pyridinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in disease processes. For example, it may inhibit kinases or other enzymes involved in cell signaling, leading to reduced cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: Compounds with similar core structures but different substituents.
Pyridinyl derivatives: Compounds with pyridinyl moieties attached to various core structures.
Uniqueness
4(3H)-Quinazolinone, 3-methyl-2-(2-oxo-2-(3-pyridinyl)ethyl)- is unique due to its specific combination of the quinazolinone core and the pyridinyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
73283-38-2 |
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Molecular Formula |
C16H13N3O2 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
3-methyl-2-(2-oxo-2-pyridin-3-ylethyl)quinazolin-4-one |
InChI |
InChI=1S/C16H13N3O2/c1-19-15(9-14(20)11-5-4-8-17-10-11)18-13-7-3-2-6-12(13)16(19)21/h2-8,10H,9H2,1H3 |
InChI Key |
CTGBEQHKJDQHST-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC2=CC=CC=C2C1=O)CC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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